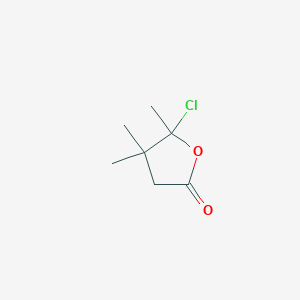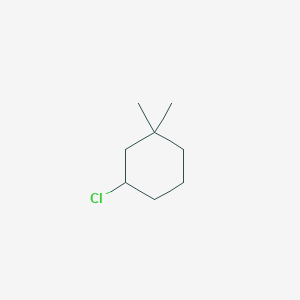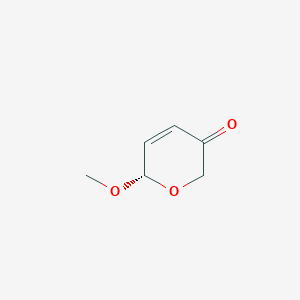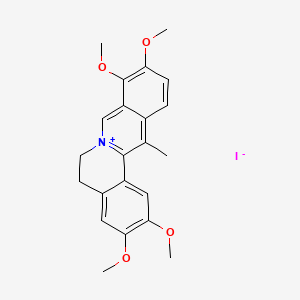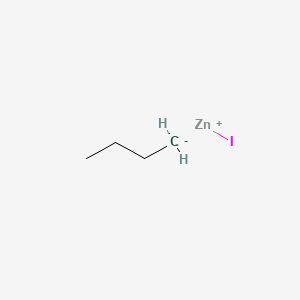
Zinc, butyliodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, butyliodo- is an organozinc compound that features a zinc atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
Zinc, butyliodo- can be synthesized through the reaction of butyl iodide with zinc metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as diethyl ether or tetrahydrofuran (THF). The general reaction is as follows: [ \text{Zn} + \text{C}_4\text{H}_9\text{I} \rightarrow \text{Zn(C}_4\text{H}_9\text{I)} ]
Industrial Production Methods
While specific industrial production methods for zinc, butyliodo- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Zinc, butyliodo- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butyl group is replaced by another nucleophile.
Oxidation and Reduction: The zinc center can undergo oxidation-reduction reactions, although these are less common for organozinc compounds compared to other metals.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Solvents: Reactions are typically carried out in non-polar solvents like diethyl ether or THF to stabilize the organozinc compound.
Major Products
The major products of reactions involving zinc, butyliodo- depend on the specific reagents and conditions used. For example, reacting with a halide nucleophile might yield a butyl halide and a zinc halide byproduct.
科学的研究の応用
Chemistry
In organic chemistry, zinc, butyliodo- is used as a reagent for carbon-carbon bond formation. It is particularly useful in the Negishi coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
Biology and Medicine
While direct applications in biology and medicine are limited, organozinc compounds like zinc, butyliodo- are studied for their potential in drug synthesis and development due to their ability to form complex organic molecules.
Industry
In the industrial sector, zinc, butyliodo- is used in the synthesis of fine chemicals and pharmaceuticals. Its role in facilitating carbon-carbon bond formation makes it valuable for producing complex organic compounds.
作用機序
The mechanism by which zinc, butyliodo- exerts its effects primarily involves the transfer of the butyl group to a target molecule. This transfer is facilitated by the zinc center, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
Zinc, methyl-: Another organozinc compound with a methyl group instead of a butyl group.
Zinc, ethyliodo-: Similar to zinc, butyliodo- but with an ethyl group.
Zinc, phenyl-: Contains a phenyl group and is used in similar organic synthesis reactions.
Uniqueness
Zinc, butyliodo- is unique due to its specific reactivity profile, which is influenced by the butyl group. This makes it particularly useful in reactions where a longer carbon chain is desired, compared to shorter-chain organozinc compounds like zinc, methyl- or zinc, ethyliodo-.
特性
CAS番号 |
34219-54-0 |
|---|---|
分子式 |
C4H9IZn |
分子量 |
249.4 g/mol |
IUPAC名 |
butane;iodozinc(1+) |
InChI |
InChI=1S/C4H9.HI.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
UOKUWSAVBUWZLV-UHFFFAOYSA-M |
正規SMILES |
CCC[CH2-].[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


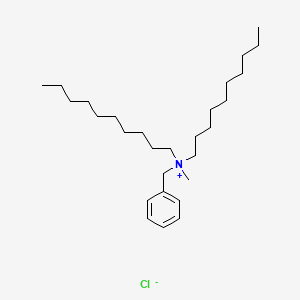
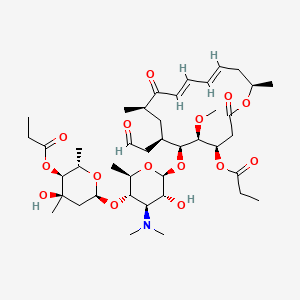
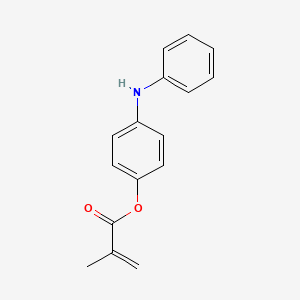
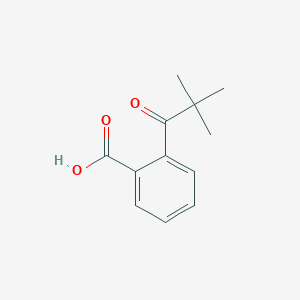
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
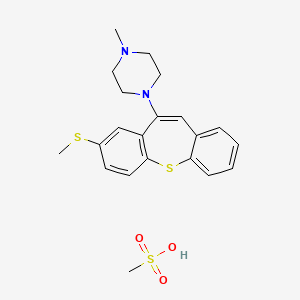
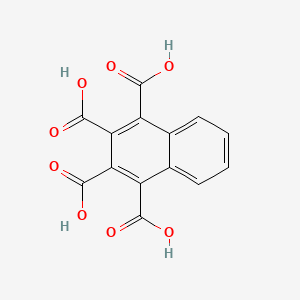

![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
